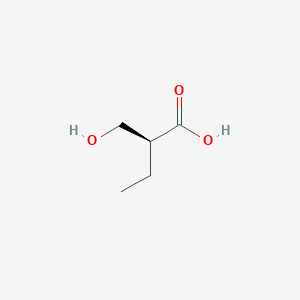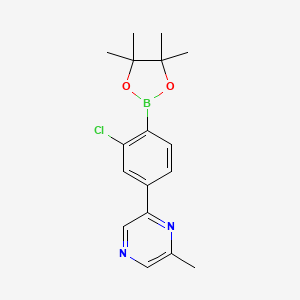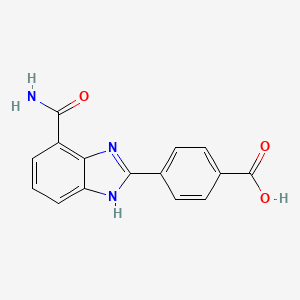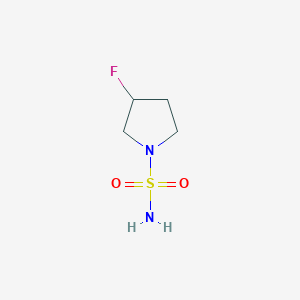![molecular formula C12H22N2O2 B14026072 tert-butyl N-(3-azabicyclo[3.1.1]heptan-1-ylmethyl)carbamate](/img/structure/B14026072.png)
tert-butyl N-(3-azabicyclo[3.1.1]heptan-1-ylmethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(3-azabicyclo[3.1.1]heptan-1-ylmethyl)carbamate is a chemical compound with the molecular formula C11H20N2O2. It is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
The synthesis of tert-butyl N-(3-azabicyclo[3.1.1]heptan-1-ylmethyl)carbamate typically involves the reaction of tert-butyl carbamate with a bicyclic amine. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Análisis De Reacciones Químicas
tert-Butyl N-(3-azabicyclo[3.1.1]heptan-1-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
tert-Butyl N-(3-azabicyclo[3.1.1]heptan-1-ylmethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(3-azabicyclo[3.1.1]heptan-1-ylmethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
tert-Butyl N-(3-azabicyclo[3.1.1]heptan-1-ylmethyl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl 3-azabicyclo[3.1.1]heptan-6-ylcarbamate
- tert-Butyl (6-azabicyclo[3.1.1]heptan-3-yl)carbamate
- tert-Butyl 6-oxa-3-azabicyclo[3.1.1]heptane-3-carboxylate
These compounds share similar bicyclic structures but differ in the position and nature of substituents, which can affect their reactivity and applications .
Propiedades
Fórmula molecular |
C12H22N2O2 |
|---|---|
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
tert-butyl N-(3-azabicyclo[3.1.1]heptan-1-ylmethyl)carbamate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12-4-9(5-12)6-13-7-12/h9,13H,4-8H2,1-3H3,(H,14,15) |
Clave InChI |
ZVMVRRZCLIOODZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC12CC(C1)CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


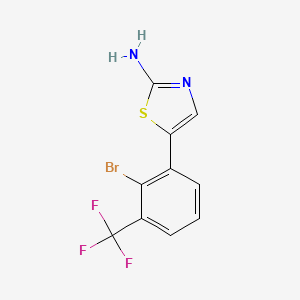
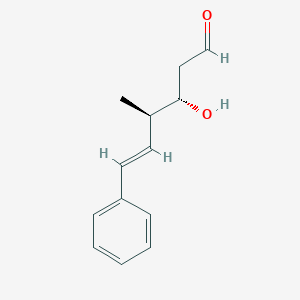
![6-Chloro-2-methyl-1-(2-methyl-3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B14026005.png)
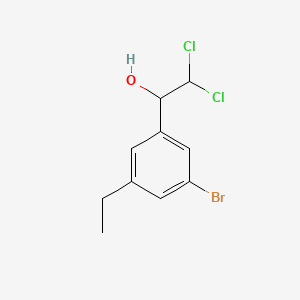



![2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid](/img/structure/B14026036.png)

